molecular formula C26H34O6 B159465 Strobilurin G CAS No. 129145-64-8

Strobilurin G

Cat. No.: B159465
CAS No.: 129145-64-8
M. Wt: 442.5 g/mol
InChI Key: CGBAOGDKJZIWTF-QILZHMQOSA-N
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Mechanism of Action

Strobilurin G, also known as Strobilurin D, is a member of the strobilurin class of fungicides. These compounds have been widely used in agricultural fields for decades due to their broad-spectrum, rapid, and highly efficient germicidal activities .

Target of Action

Strobilurin fungicides, including this compound, primarily target the quinol oxidation (Qo) site of cytochrome b in the mitochondria of fungi . This site plays a crucial role in the mitochondrial respiration process .

Mode of Action

This compound binds specifically to the Qo site of cytochrome b, inhibiting mitochondrial respiration . This binding blocks electron transfer between cytochrome b and cytochrome c1, thereby disrupting the synthesis of ATP . The inhibition of ATP production leads to an energy deficit in the fungi, causing them to die .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the respiratory electron transfer chain in the mitochondria of fungi . By inhibiting this pathway, this compound disrupts the normal energy production process of the fungi, leading to their death .

Pharmacokinetics

It’s known that strobilurins rapidly degrade during plant metabolism .

Result of Action

The primary result of this compound’s action is the death of the fungi due to energy deprivation . Additionally, strobilurins indirectly inhibit bacterial and viral infections through systemic acquired resistance . They also increase the efficiency of photosynthesis and nitrogen utilization, improving plant responses to biotic and abiotic stresses .

Action Environment

This compound, like other strobilurins, is widely used in agricultural fields to control various fungal diseases . Their excessive use can lead to the development of resistance in some fungi . Environmental factors, such as the presence of sunlight and water, can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Strobilurin G plays a crucial role in biochemical reactions, particularly in inhibiting mitochondrial respiration . This fungicide works by binding to the cytochrome bc1 complex in the mitochondria of fungal cells, thereby inhibiting spore germination and mycelial growth . The interaction between this compound and the cytochrome bc1 complex is a key aspect of its fungicidal activity.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the energy production process. By inhibiting mitochondrial respiration, this compound causes a decrease in cellular ATP levels . This disruption of energy production can lead to the death of the fungal cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the cytochrome bc1 complex, a part of the electron transport chain in the mitochondria . This binding inhibits the transfer of electrons, thereby disrupting the process of oxidative phosphorylation and ATP production . This mechanism of action is what gives this compound its fungicidal properties.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. For instance, the fungicide’s impact on fungal cells can vary based on its stability, degradation, and long-term effects on cellular function

Metabolic Pathways

This compound is involved in specific metabolic pathways within fungal cells . It interacts with the cytochrome bc1 complex, a key component of the electron transport chain in mitochondria

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its function. Strobilurin fungicides, including this compound, have been found to accumulate in specific parts of plants, such as the roots or leaves

Subcellular Localization

The subcellular localization of this compound is likely to be in the mitochondria, given its mechanism of action . Detailed studies on the subcellular localization of this compound and its effects on activity or function are currently lacking and need to be explored further.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of strobilurin analogues, including Strobilurin G, often involves the reaction of functionalized iminophosphoranes with carbon disulfide via an aza-Wittig reaction

Industrial Production Methods: Industrial production of strobilurins typically involves fermentation processes using genetically modified fungi that produce the desired compound. The biosynthesis of strobilurins in fungi involves a polyketide synthase pathway, followed by specific methylation and oxidative rearrangement steps .

Chemical Reactions Analysis

Types of Reactions: Strobilurin G undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives .

Scientific Research Applications

Strobilurin G has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Strobilurin G is part of a larger family of strobilurin compounds, which include:

Uniqueness: this compound is unique due to its specific structural features, such as the presence of a methoxymethylidene group and its particular arrangement of double bonds . These features contribute to its distinct biological activity and make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl (2E,3Z,5E)-6-[(3S)-4,4-dimethyl-3-(3-methylbut-2-enoxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O6/c1-18(2)13-14-30-24-17-31-22-12-11-20(15-23(22)32-26(24,4)5)10-8-9-19(3)21(16-28-6)25(27)29-7/h8-13,15-16,24H,14,17H2,1-7H3/b10-8+,19-9-,21-16+/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBAOGDKJZIWTF-BDONDIIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1COC2=C(C=C(C=C2)C=CC=C(C)C(=COC)C(=O)OC)OC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCO[C@H]1COC2=C(C=C(C=C2)/C=C/C=C(/C)\C(=C/OC)\C(=O)OC)OC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129145-64-8, 132056-04-3
Record name Strobilurin G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129145648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Strobilurin G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132056043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STROBILURIN G
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49G3784VEO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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